4-ethyl-N-pyridin-3-ylbenzenesulfonamide
Description
4-Ethyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para position and a sulfonamide (-SO₂NH-) linkage to a pyridin-3-yl group. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.
Properties
IUPAC Name |
4-ethyl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-5-7-13(8-6-11)18(16,17)15-12-4-3-9-14-10-12/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDYZCPLRPRWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, the ethyl group in the target compound may prioritize hydrophobic binding. Hybrid systems, such as thiazole-pyridine (e.g., compound 9b in ) or styryl-quinoline (IIIa), demonstrate broader bioactivity due to increased structural complexity.
Synthetic Routes: The synthesis of 4-substituted pyridine-3-sulfonamides typically involves coupling sulfonyl chlorides with aminoheterocycles (e.g., pyridin-3-amine) in polar solvents like pyridine or CH₂Cl₂, often catalyzed by DMAP or EDCI . Triazole-linked derivatives (e.g., compounds 26–36 in ) require additional steps, such as cyclization of thiosemicarbazides, to introduce heterocyclic diversity.
Biological Activities: Compounds with triazole moieties (e.g., ) exhibit notable anti-yeast activity, attributed to their ability to disrupt fungal membrane integrity. Thiazole-containing derivatives (e.g., ) are hypothesized to target kinases due to structural mimicry of ATP-binding pockets.
Research Findings and Implications
For instance:
- Antimicrobial Potential: The ethyl and pyridinyl groups may enhance lipophilicity, facilitating membrane penetration in Gram-negative bacteria .
- Kinase Inhibition: The pyridine-sulfonamide scaffold is a known pharmacophore in kinase inhibitors (e.g., imatinib analogues), suggesting possible utility in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
